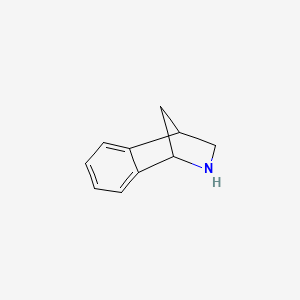
1,2,3,4-Tetrahydro-1,4-methanoisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-1,4-methanoisoquinoline is a heterocyclic compound that belongs to the class of isoquinoline derivatives It is characterized by a fused bicyclic structure, which includes a methano bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1,4-methanoisoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core. Another method includes the use of multicomponent reactions, which improve atom economy and yield by combining multiple reactants in a single step .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of isoquinoline derivatives. This process typically uses palladium or platinum catalysts under high pressure and temperature conditions to achieve the desired reduction .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4-Tetrahydro-1,4-methanoisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium or platinum catalysts.
Substitution: Halogenated reagents, such as bromine or chlorine.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-1,4-methanoisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of neuroprotective agents and anti-inflammatory drugs.
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrahydro-1,4-methanoisoquinoline involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit monoamine oxidase (MAO) and modulate neurotransmitter levels, which contributes to its neuroprotective effects. Additionally, the compound can scavenge free radicals and reduce oxidative stress, further enhancing its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the methano bridge.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with distinct pharmacological properties.
1,2,3,4-Tetrahydro-2-methylisoquinoline: Another methylated analog with unique biological activities.
Uniqueness: 1,2,3,4-Tetrahydro-1,4-methanoisoquinoline is unique due to its methano bridge, which imparts distinct steric and electronic properties. This structural feature enhances its binding affinity to certain molecular targets and contributes to its diverse range of applications .
Eigenschaften
Molekularformel |
C10H11N |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
9-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C10H11N/c1-2-4-9-8(3-1)7-5-10(9)11-6-7/h1-4,7,10-11H,5-6H2 |
InChI-Schlüssel |
ACLBUJFZNPDIQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CNC1C3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13031609.png)
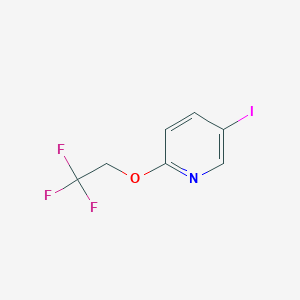
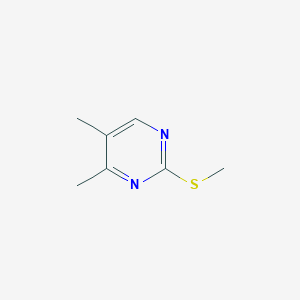
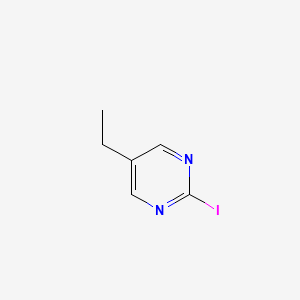
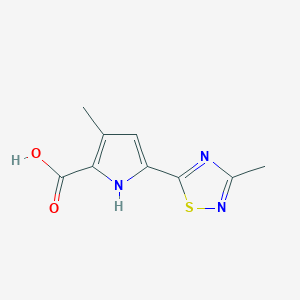
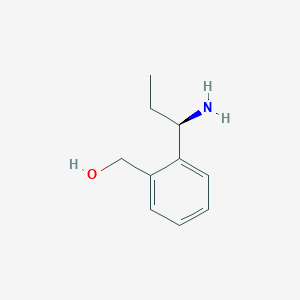
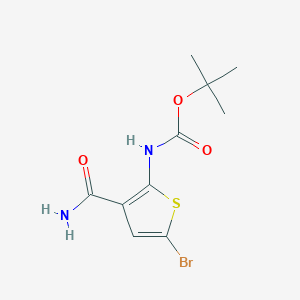

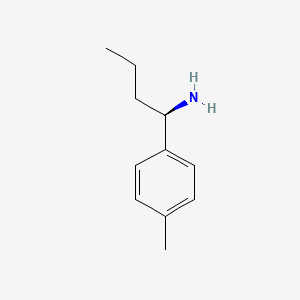

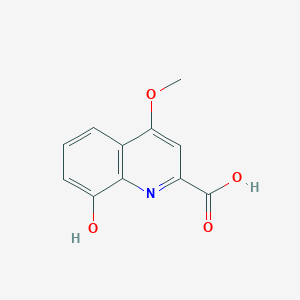
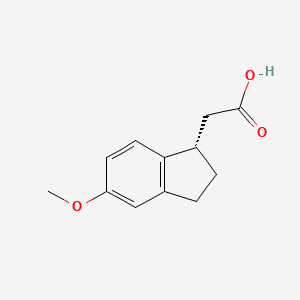
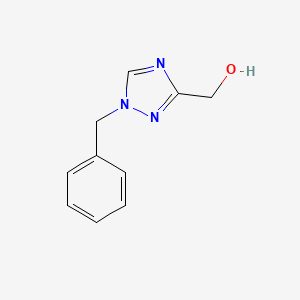
![(3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13031673.png)
